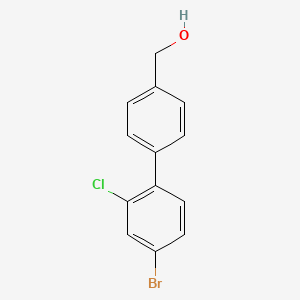![molecular formula C10H11BrS B8453054 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene CAS No. 917382-54-8](/img/structure/B8453054.png)
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene
描述
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is an organobromine compound featuring a benzene ring substituted with a bromine atom at the 1-position and a cyclopropylmethyl group at the 4-position. This compound is valuable in organic synthesis due to its unique structure, which allows for various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopropylmethyl)sulfanyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at temperatures ranging from 0-100°C.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents, with reactions conducted in solvents like dichloromethane or acetonitrile at room temperature.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 4-[(cyclopropylmethyl)sulfanyl]aniline, 4-[(cyclopropylmethyl)sulfanyl]thiophenol, and 4-[(cyclopropylmethyl)sulfanyl]phenol.
Oxidation Reactions: Products include 1-bromo-4-[(cyclopropylmethyl)sulfinyl]benzene and 1-bromo-4-[(cyclopropylmethyl)sulfonyl]benzene.
Coupling Reactions: Products include biaryl compounds with various substituents on the benzene ring.
科学研究应用
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective bromination or sulfanyl group modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene involves its ability to undergo various chemical transformations. The bromine atom and the sulfanyl group are key functional groups that participate in these reactions. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .
相似化合物的比较
Similar Compounds
1-Bromo-4-[(methylsulfanyl)methyl]benzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Bromo-4-[(ethylsulfanyl)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
1-Bromo-4-[(propylsulfanyl)methyl]benzene: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other alkyl groups. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable tool in organic synthesis .
属性
CAS 编号 |
917382-54-8 |
|---|---|
分子式 |
C10H11BrS |
分子量 |
243.17 g/mol |
IUPAC 名称 |
1-bromo-4-(cyclopropylmethylsulfanyl)benzene |
InChI |
InChI=1S/C10H11BrS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI 键 |
DGEUSHXVDCWKFE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CSC2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

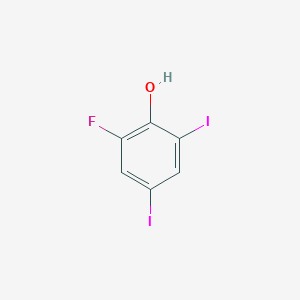




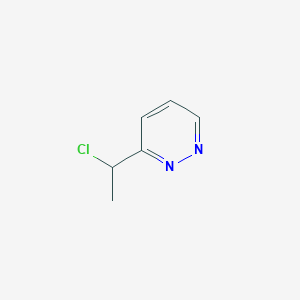
![2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8453028.png)

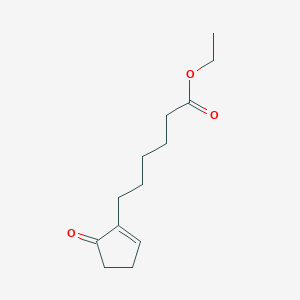
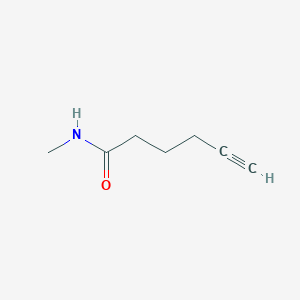
![8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
